molecular formula C12H12N2O4 B078404 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate CAS No. 13297-18-2

2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate

Cat. No. B078404
CAS RN: 13297-18-2
M. Wt: 248.23 g/mol
InChI Key: GMGXWZSYCXQDEF-UHFFFAOYSA-N
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Description

The compound seems to be a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure containing a benzene ring fused to a pyrazine ring . Ethoxycarbonyl is a functional group known for its ester-forming properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoxaline derivatives are often synthesized through condensation reactions of 1,2-diamines with 1,2-dicarbonyl compounds . Ethoxycarbonyl groups can be introduced through esterification reactions .


Chemical Reactions Analysis

Quinoxaline derivatives are known to participate in various chemical reactions, often acting as ligands in coordination chemistry . The ethoxycarbonyl group could potentially undergo reactions typical for esters, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Quinoxaline derivatives generally exhibit aromaticity, stability, and planarity due to the conjugated system of the quinoxaline core .

properties

IUPAC Name

ethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(15)11-8(2)13(16)9-6-4-5-7-10(9)14(11)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGXWZSYCXQDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328048
Record name 2-(Ethoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate

CAS RN

13297-18-2
Record name 2-Ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13297-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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